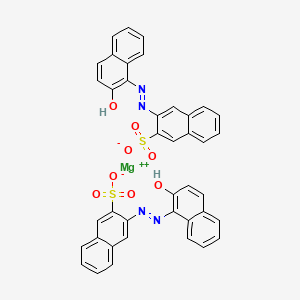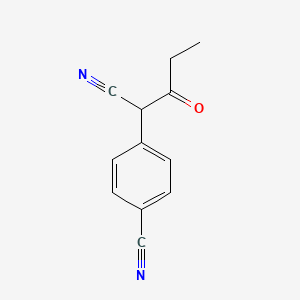
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of acetic acid and contains a nitrosamino group, which is known for its potential biological activity. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester typically involves the esterification of acetic acid with a suitable alcohol, followed by the introduction of the nitrosamino group. One common method involves the reaction of acetic acid with 4-((acetoxymethyl)amino)butanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrosamino group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrosamino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosamino groups into molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrosamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, butyl ester: A simpler ester of acetic acid without the nitrosamino group.
Acetic acid, 4-nitrosobutyl ester: Contains a nitroso group instead of a nitrosamino group.
Acetic acid, 4-aminobutyl ester: Contains an amino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is unique due to the presence of both the ester and nitrosamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research in various scientific disciplines.
Propiedades
Número CAS |
70103-79-6 |
|---|---|
Fórmula molecular |
C9H16N2O5 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-[acetyloxymethyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C9H16N2O5/c1-8(12)15-6-4-3-5-11(10-14)7-16-9(2)13/h3-7H2,1-2H3 |
Clave InChI |
XFODLDRCNGJESN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCN(COC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


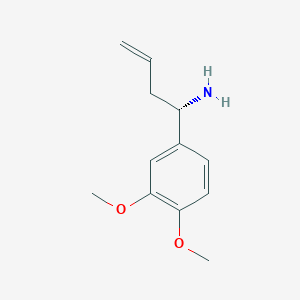
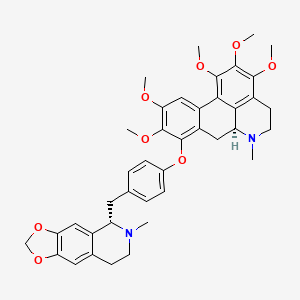

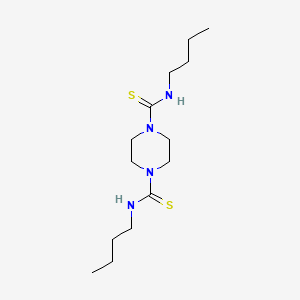
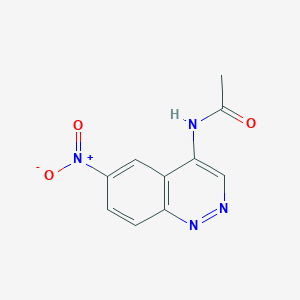
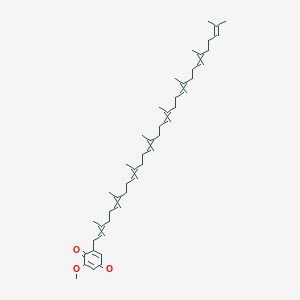
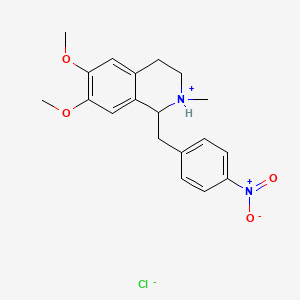
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
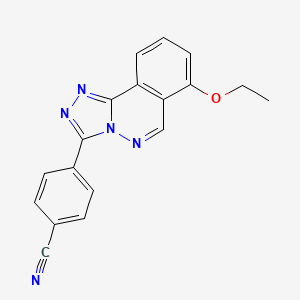
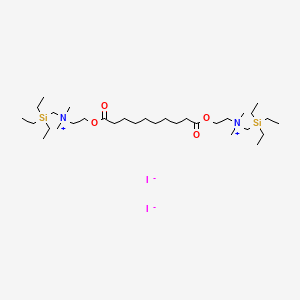
![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)

